Solvent Red 47

Description

Solvent Red 47 is a synthetic solvent dye belonging to the azo dye family, commonly used in industrial applications such as plastics, textiles, and coatings. While specific data on this compound are absent in the provided evidence, solvent dyes like Solvent Red 3 and Solvent Red 151 share structural and functional similarities. These compounds are characterized by high solubility in organic solvents, thermal stability, and vibrant coloration, making them suitable for non-polar matrices .

Properties

CAS No. |

6859-68-3 |

|---|---|

Molecular Formula |

C20H6Cl2I4O5 |

Molecular Weight |

904.8 g/mol |

IUPAC Name |

4,7-dichloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H6Cl2I4O5/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26/h1-4,27-28H |

InChI Key |

STRXNPAVPKGJQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Red 47 typically involves the iodination of fluorescein derivatives. The process includes the following steps:

Starting Material: Fluorescein is used as the starting material.

Iodination: The fluorescein is subjected to iodination using iodine and an oxidizing agent such as potassium iodate.

Chlorination: The iodinated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process is optimized for high yield and purity, ensuring the dye meets industry standards.

Chemical Reactions Analysis

Structural Features and Inferred Reactivity

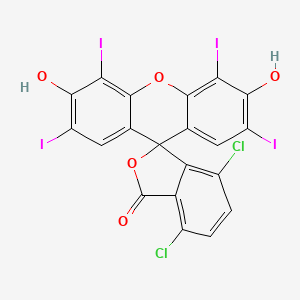

The structure of Solvent Red 47 comprises a spiro[2-benzofuran-3,9'-xanthene] backbone substituted with chlorine, iodine, and hydroxyl groups (Figure 1) . Key reactive sites include:

-

Electrophilic aromatic substitution : The electron-rich xanthene ring may undergo halogenation or sulfonation.

-

Nucleophilic displacement : Iodine and chlorine substituents could participate in substitution reactions under basic or acidic conditions.

-

Acid-base behavior : Hydroxyl groups (-OH) may act as weak acids, forming salts with strong bases.

Table 1: Functional Groups and Reactivity Potential

| Functional Group | Position | Reactivity Inference |

|---|---|---|

| Iodine (I) | 2',4',5',7' | Electrophilic substitution, potential for Suzuki coupling |

| Chlorine (Cl) | 4,7 | Nucleophilic substitution (e.g., SNAr) |

| Hydroxyl (-OH) | 3',6' | Deprotonation, esterification |

Solvent Effects on Reactivity

While explicit reaction data for this compound is absent, solvent-mediated rate modulation principles apply broadly to halogenated aromatics :

-

Polar aprotic solvents (e.g., acetone, DMSO) enhance nucleophilicity, favoring substitution reactions.

-

Nonpolar solvents (e.g., toluene) stabilize transition states in electrophilic processes due to lower dielectric constant .

Table 2: Solvent Influence on Hypothetical Reactions

| Reaction Type | Solvent | Predicted Effect |

|---|---|---|

| Nucleophilic Substitution | Acetone | Rate acceleration (ε = 20.7) |

| Electrophilic Aromatic Substitution | Toluene | Stabilized TS (ε = 2.38) |

| Acid-Catalyzed Esterification | DMSO | Enhanced -OH activation |

Comparative Stability Analysis

-

Dehalogenation : Loss of iodine at >200°C via radical mechanisms.

-

Oxidative cleavage : Xanthene ring opening under strong oxidizing conditions (e.g., KMnO/H) .

Gaps in Experimental Data

No peer-reviewed studies directly investigating this compound’s reactions were identified. Key unknowns include:

-

Kinetic parameters for substitution/elimination

-

Catalytic coupling potential (e.g., Pd-mediated cross-coupling)

-

Photoreactivity under UV irradiation

Research Recommendations

Future studies should prioritize:

Scientific Research Applications

Scientific Research Applications

Solvent Red 47 has been extensively studied for its chemical properties and potential applications in scientific research. Some notable areas include:

1.1. Analytical Chemistry

This compound is utilized as a standard reference dye in analytical chemistry for various spectroscopic techniques. Its absorption characteristics make it suitable for calibration in UV-Vis spectroscopy, enabling accurate quantification of other compounds in complex mixtures .

1.2. Toxicology Studies

Research has highlighted the genotoxic effects of azo dyes, including this compound. Studies indicate that exposure to this compound can lead to DNA damage and oxidative stress in cellular models . These findings are crucial for understanding the potential health risks associated with synthetic dyes and their metabolites.

Food Technology Applications

The application of this compound extends into the food industry, where it serves as a colorant in various products.

2.1. Food Coloring

This compound is used to enhance the visual appeal of food products, particularly in beverages and confectionery items. It provides a bright red hue that is desirable in many consumer products . However, regulatory agencies monitor its use due to potential health concerns associated with synthetic dyes.

2.2. Detection and Analysis

Advanced analytical methods have been developed to detect this compound in food matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure compliance with safety regulations and to assess the dye's concentration in food products .

Industrial Applications

In addition to its use in food and research, this compound finds applications in various industrial processes.

3.1. Textile Industry

The dye is applied in textile manufacturing for coloring fabrics and materials. Its stability under light and heat makes it suitable for products requiring long-lasting color retention .

3.2. Plastics and Coatings

This compound is also utilized in the production of plastics and coatings, where it imparts color while maintaining material integrity under various environmental conditions .

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Toxicological Assessment

A study investigated the effects of this compound on human cell lines, revealing significant oxidative stress and DNA damage, which underscores the importance of evaluating synthetic dyes for safety before widespread use . -

Case Study 2: Food Safety Analysis

Research conducted on soft drink samples demonstrated the successful extraction and quantification of this compound using magnetic solid-phase extraction techniques, highlighting its relevance in ensuring food safety standards .

Mechanism of Action

The mechanism by which Solvent Red 47 exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The dye’s structure allows it to bind to specific sites, altering the physical and chemical properties of the target molecules. This binding can affect various pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

- Solvent Red 3: Chemical Formula: C₁₈H₁₆N₂O₂. Melting Point: 168°C. Solubility: High in ethanol, acetone, and benzene. Stability: Resistant to light and heat, stable in acidic/basic conditions (e.g., 5% HCl or Na₂CO₃) .

- Solvent Red 151: CAS No.: 114013-41-1. Manufacturing: Produced via scalable processes (gram to ton-scale). Applications: Used in plastics and inks; low toxicity and high compatibility with polymers .

Inferred Properties of Solvent Red 47 :

Likely shares the azo (-N=N-) chromophore group, enabling strong light absorption. Its solubility and stability would depend on substituent groups (e.g., alkyl or aryl chains), similar to Solvent Red 3 and 151 .

Performance in Solvents

Evidence from Neutral Red (Table 3 in ) highlights that solvent polarity significantly affects dye absorption spectra. For example:

| Solvent | Absorption (cm⁻¹) |

|---|---|

| Dichloromethane | 28,900 |

| Ethanol | 29,400 |

| Water | 30,100 |

This compound likely exhibits similar solvent-dependent spectral shifts, with non-polar solvents (e.g., DCM) enhancing color intensity due to reduced intermolecular interactions .

Biological Activity

Solvent Red 47, chemically known as C20H6Cl2I4O5, is a synthetic dye primarily used in various industrial applications, including plastics and textiles. Its biological activity has garnered attention due to potential implications for human health and environmental safety. This article synthesizes current research findings on the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C20H6Cl2I4O5 |

| Molecular Weight | 661.81 g/mol |

| Solubility | Soluble in organic solvents |

| Color | Red |

1. Carcinogenicity and Mutagenicity

Research indicates that this compound exhibits potential carcinogenic properties. A study highlighted its ability to induce mutagenic effects in various test systems, raising concerns about its long-term exposure risks. The compound was classified as a potential human carcinogen based on evidence from in vitro assays that demonstrated DNA damage and chromosomal aberrations in mammalian cells .

2. Endocrine Disruption

This compound has been implicated in endocrine disruption, affecting hormonal balance in exposed organisms. In vitro studies have shown that it can interfere with estrogen receptor signaling pathways, which may lead to reproductive and developmental toxicity . The compound's ability to mimic estrogenic activity suggests a need for further investigation into its effects on wildlife and human health.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The dye is known to generate ROS upon metabolic activation, leading to oxidative stress and subsequent cellular damage .

- DNA Intercalation : this compound can intercalate into DNA strands, potentially disrupting replication and transcription processes, which contributes to its mutagenic effects .

- Apoptosis Induction : Studies have shown that exposure to this compound can trigger apoptosis in various cell lines, indicating its cytotoxic potential .

Case Study 1: Mutagenicity Testing

A comprehensive study evaluated the mutagenic effects of this compound using the Ames test. Results indicated a significant increase in revertant colonies in strains of Salmonella typhimurium exposed to the dye at concentrations above 100 µg/mL. This suggests that this compound possesses mutagenic properties that warrant further investigation into its safety profile .

Case Study 2: Endocrine Activity Assessment

In another study assessing endocrine disruption, this compound was tested for its ability to bind to estrogen receptors in human cell lines. The results demonstrated that the compound could activate estrogen-responsive genes, indicating potential risks associated with exposure during critical developmental periods .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structural identity of Solvent Red 47 in academic research?

- Methodological Answer : Characterization typically involves a combination of spectroscopic techniques:

- UV-Vis Spectroscopy : Confirm absorbance maxima in relevant solvents (e.g., λmax in ethanol) .

- HPLC : Assess purity by comparing retention times with reference standards.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Elemental Analysis : Verify elemental composition (C, H, N) within acceptable error margins (±0.3%) .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

- Methodological Answer :

- Reaction Conditions : Systematically vary temperature, solvent polarity, and catalyst concentration using a factorial design approach. Monitor reaction progress via TLC or in-situ UV-Vis .

- Purification : Compare recrystallization solvents (e.g., ethanol vs. acetone) for crystal purity and yield. Report melting points and compare with literature values .

- Statistical Validation : Use ANOVA to identify significant factors affecting yield, with p-values <0.05 considered statistically meaningful .

Q. What protocols are recommended for assessing the photostability of this compound under varying light conditions?

- Methodological Answer :

- Accelerated Aging Tests : Expose samples to UV-A/UV-B lamps (e.g., 365 nm) and measure degradation kinetics via absorbance decay over time. Include dark controls to isolate light-induced effects .

- Data Analysis : Apply first-order kinetics models to calculate half-life (t1/2). Use HPLC to identify degradation byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR results with X-ray crystallography (if crystals are obtainable) and density functional theory (DFT) simulations. Discrepancies may arise from solvent effects or crystal packing .

- Error Analysis : Quantify instrument precision (e.g., NMR spectrometer resolution) and computational limitations (e.g., basis set selection in DFT) .

Q. What experimental strategies are effective in elucidating the reaction mechanism of this compound synthesis?

- Methodological Answer :

- Isotopic Labeling : Use <sup>13</sup>C-labeled precursors to track bond formation via MS/MS or <sup>13</sup>C NMR .

- Kinetic Studies : Perform time-resolved experiments to identify rate-determining steps. Compare activation energies (Ea) under varying pH and solvent conditions .

- Computational Modeling : Employ molecular dynamics simulations to visualize transition states and intermediate stability .

Q. How can researchers reconcile discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from primary sources, excluding studies with unclear purity documentation or non-standardized assays (e.g., non-IC50 protocols) .

- Dose-Response Curves : Re-evaluate toxicity using harmonized protocols (e.g., OECD Test Guidelines 423) with proper negative/positive controls .

Q. What methodologies are recommended for integrating this compound into green chemistry frameworks (e.g., solvent selection, waste reduction)?

- Methodological Answer :

- Solvent Substitution : Evaluate biodegradable solvents (e.g., cyclopentyl methyl ether) using Hansen solubility parameters to match polarity .

- Life-Cycle Assessment (LCA) : Quantify energy inputs and waste outputs across synthesis, application, and disposal phases. Prioritize methods with E-factor <5 .

Methodological Considerations for Data Reporting

- Reproducibility : Document all experimental parameters (e.g., stirring speed, humidity levels) in supplemental materials .

- Statistical Rigor : Report means ± standard deviation (SD) for n≥3 replicates. Avoid overprecision (e.g., reporting 95.783% purity without justification) .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and data availability statements per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.